molecular formula C7H8F2N2 B2942339 5-(Difluoromethyl)-4-methylpyridin-2-amine CAS No. 1805301-60-3

5-(Difluoromethyl)-4-methylpyridin-2-amine

Cat. No.: B2942339
CAS No.: 1805301-60-3
M. Wt: 158.152
InChI Key: MOPDNCNZUMCWMM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-4-methylpyridin-2-amine: is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group (CF₂H) in its structure makes it particularly interesting for various applications in medicinal chemistry and materials science. The compound’s unique properties, such as its ability to act as a hydrogen bond donor and its metabolic stability, make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-methylpyridin-2-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound often involves scalable methods that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the difluoromethylation process. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylpyridine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

5-(Difluoromethyl)-4-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. Additionally, the compound can modulate the activity of enzymes by acting as a competitive inhibitor, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)pyridine
  • 3-(Difluoromethyl)pyridine
  • 2-(Difluoromethyl)pyridine

Comparison

Compared to its analogs, 5-(Difluoromethyl)-4-methylpyridin-2-amine exhibits unique properties due to the position of the difluoromethyl group on the pyridine ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

5-(difluoromethyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-4-2-6(10)11-3-5(4)7(8)9/h2-3,7H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPDNCNZUMCWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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